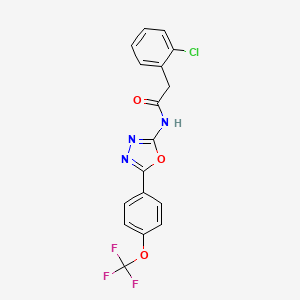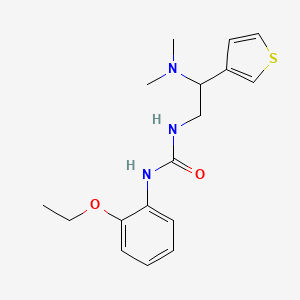
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea" is a molecule that appears to be designed for biological activity, given its structural features that suggest it could interact with biological targets. The presence of a dimethylamino group, a thiophene ring, and a urea linkage are indicative of a molecule that could be tailored for enzyme inhibition or receptor modulation.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to optimize the spacer length between pharmacophoric moieties and to test compounds with greater conformational flexibility . Although the exact synthesis of the compound is not detailed, the methodologies used in paper could potentially be adapted for its synthesis. The optimization of the spacer length and the substitution pattern are critical factors that can influence the biological activity of such compounds.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are known to be important in drug design. The dimethylamino group could provide basicity and potential interaction with acidic residues in biological targets. The thiophene ring is a common bioisostere for benzene and can offer unique electronic and steric properties. The urea moiety is a common linker in medicinal chemistry, often used to connect different pharmacophoric elements within a molecule. The ethoxyphenyl group could contribute to the compound's hydrophobic interactions with its biological target.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored, as seen in paper , where methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate reacts with various (thio)ureas to yield high yields of (thio)ureidopropenoate derivatives. These derivatives can undergo cyclization to form pyrimidine diones, a new family of meridianine analogues . This suggests that the compound may also participate in similar reactions, potentially leading to the formation of novel heterocyclic systems with biological relevance.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea" are not directly reported, we can infer from related compounds that it would likely exhibit moderate solubility in organic solvents and possibly in aqueous solutions at certain pH levels due to the presence of the dimethylamino group. The molecule's conformational flexibility, as suggested by the synthesis of related compounds with flexible spacers , could also affect its physical properties, such as melting point and boiling point. The presence of multiple functional groups would allow for a variety of intermolecular interactions, influencing its chemical behavior and stability.
科学的研究の応用
Directed Lithiation and Electrophilic Substitution
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea demonstrates a methodology that could potentially be applied to 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea. This process involves doubly lithiating on the nitrogen and ortho to the directing metalating group, followed by reaction with various electrophiles to yield high yields of substituted products. This approach is significant for the synthesis of complex molecules with specific substitution patterns, highlighting its utility in medicinal chemistry and material science (Smith, El‐Hiti, & Alshammari, 2013).
Acetylcholinesterase Inhibitors
A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, related by structural motif to 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea, was synthesized and assessed for antiacetylcholinesterase activity. This research is pivotal in the quest for new treatments for diseases like Alzheimer's, showcasing the potential of these compounds in inhibiting enzymes crucial for the disease's progression (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
α-Ureidoalkylation Reactions
Research into α-ureidoalkylation of N-[2-(dimethylamino)ethyl]urea, closely related to the chemical structure of interest, has led to the synthesis of novel glycolurils. These findings open new avenues in polymer science and material engineering, where such glycolurils can be utilized as building blocks for high-performance materials due to their unique structural properties (Gazieva, Lozhkin, Baranov, Nelyubina, Kravchenko, & Makhova, 2009).
Synthesis of Novel Pyridine and Naphthyridine Derivatives
The study on the synthesis of some novel pyridine and naphthyridine derivatives, including reactions involving thiophene units similar to those in 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea, underscores the compound's relevance in developing new heterocyclic compounds. These compounds have vast applications in drug development and agricultural chemistry, highlighting the importance of such research in creating new therapeutic agents and agrochemicals (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
特性
IUPAC Name |
1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-4-22-16-8-6-5-7-14(16)19-17(21)18-11-15(20(2)3)13-9-10-23-12-13/h5-10,12,15H,4,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPCEYOLTSAMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

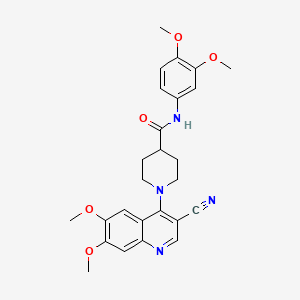
![N-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]but-2-ynamide](/img/structure/B3018186.png)
![8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B3018187.png)
![3-chloro-N-(5-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3018188.png)
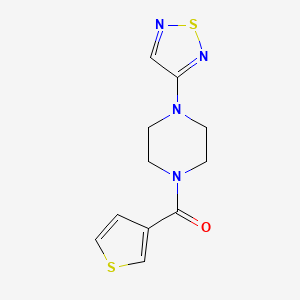
![3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B3018190.png)
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)
![Methyl 2-[(1-propylpyrazol-3-yl)amino]acetate](/img/structure/B3018194.png)

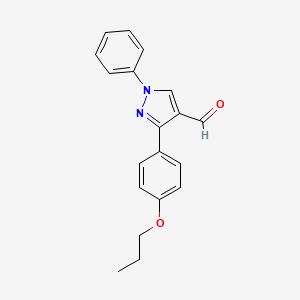
![3-(3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B3018201.png)
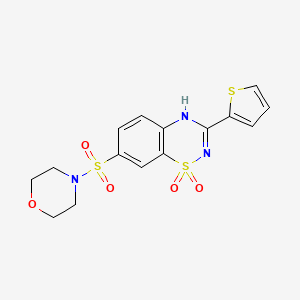
![4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B3018203.png)
